
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide, also known as MOB, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. MOB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by this compound has been linked to its anticancer activity. This compound has also been reported to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway by this compound has been linked to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have low toxicity and high selectivity for its targets, which makes it a promising compound for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has poor solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for research on 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide. Studies are needed to further elucidate its mechanism of action and optimize its therapeutic potential. This compound has shown promise in cancer research, and further studies are needed to determine its efficacy in preclinical and clinical trials. Additionally, this compound has potential applications in other fields, such as neuroprotection and anti-inflammatory activity, and further studies are needed to explore these areas. Finally, studies are needed to optimize the synthesis method of this compound and improve its solubility in water for better bioavailability.
Synthesis Methods
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide can be synthesized using different methods, including the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. Another method involves the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. The yield of this compound using these methods ranges from 65% to 85%.
Scientific Research Applications
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMZAMHJASXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

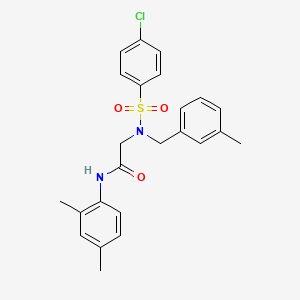
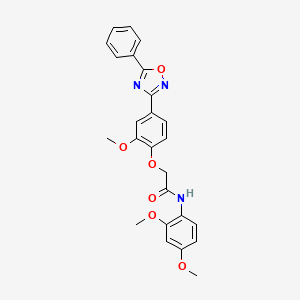
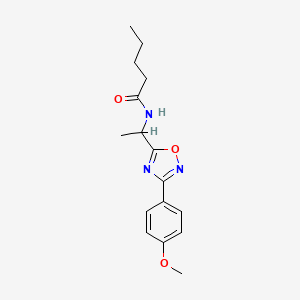

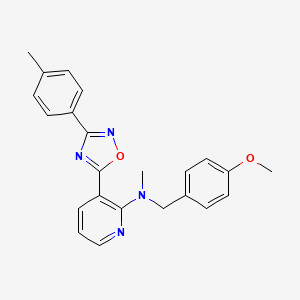
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
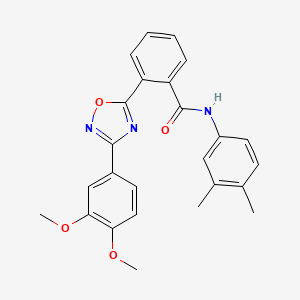


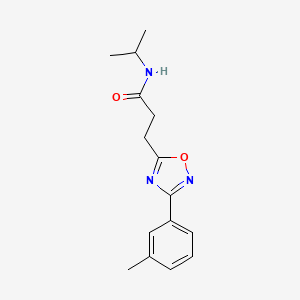
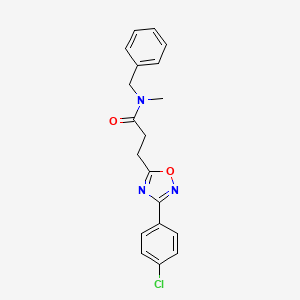

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
